

An In-depth Technical Guide to the Physical and Chemical Properties of Methioninol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, is a versatile building block in organic synthesis and drug development. Its unique structural features, including a primary alcohol, a primary amine, and a thioether side chain, make it a valuable synthon for the creation of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of L-**Methioninol**, including its structural and physicochemical characteristics, spectral data, and key chemical reactions. Detailed experimental protocols for its synthesis and common transformations are also presented to facilitate its application in research and development.

Introduction

L-Methioninol, chemically known as (S)-2-amino-4-(methylthio)-1-butanol, is the alcohol analog of L-methionine. The reduction of the carboxylic acid moiety to a primary alcohol transforms the amino acid into a chiral 1,2-amino alcohol, a privileged structural motif in many biologically active compounds and a valuable component in asymmetric synthesis. This guide aims to be a comprehensive resource for professionals in the fields of chemistry and pharmacology, providing detailed information on the fundamental properties and applications of L-Methioninol.



Physical and Chemical Properties

The physical and chemical properties of L-**Methioninol** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Structural and Physicochemical Properties

Property	Value Value	Reference
IUPAC Name	(2S)-2-amino-4- (methylthio)butan-1-ol	
Synonyms	L-Met-ol, (S)-2-Amino-4- methylthio-1-butanol	[1]
CAS Number	2899-37-8	[1]
Molecular Formula	C ₅ H ₁₃ NOS	[1]
Molecular Weight	135.23 g/mol	[1]
Appearance	Viscous colorless liquid or solid	[1]
Melting Point	Not available	
Boiling Point	Not available	_
Density	Not available	

Solubility

Solvent	Solubility
Water	Soluble
Ethanol	Soluble
Methanol	Soluble
Acetone	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble



Note: Qualitative solubility data is provided. Quantitative data is not readily available in the literature.

Spectral Data

Detailed spectral analysis is essential for the characterization and quality control of L-**Methioninol**. The following sections provide expected spectral data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR (Proton NMR): The 1 H NMR spectrum of L-**Methioninol** is expected to show distinct signals corresponding to its different protons. The chemical shifts (δ) are influenced by the solvent used.

- -OH (Alcohol): A broad singlet, chemical shift is solvent-dependent.
- -NH₂ (Amine): A broad singlet, chemical shift is solvent-dependent.
- -CH(NH₂)-: A multiplet.
- -CH2-S-: A triplet.
- -S-CH₃: A singlet.
- -CH2-CH2-S-: A multiplet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the L-**Methioninol** molecule.

Infrared (IR) Spectroscopy

The IR spectrum of L-**Methioninol** will exhibit characteristic absorption bands for its functional groups.



Functional Group	Wavenumber (cm⁻¹)
O-H stretch (alcohol)	3200-3600 (broad)
N-H stretch (amine)	3300-3500 (two bands for primary amine)
C-H stretch (alkane)	2850-3000
N-H bend (amine)	1590-1650
C-O stretch (primary alcohol)	~1050

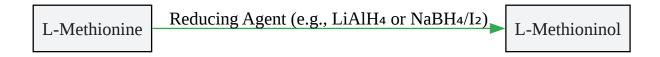
Mass Spectrometry (MS)

The mass spectrum of L-**Methioninol** will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure, with characteristic losses of functional groups such as the hydroxyl, amino, and methylthioethyl side chain.

Experimental Protocols Synthesis of L-Methioninol from L-Methionine

A common method for the synthesis of L-**Methioninol** is the reduction of the carboxylic acid group of L-Methionine.

Reaction Scheme:



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Figure 1: Synthesis of L-**Methioninol** from L-Methionine.

Detailed Methodology (using Sodium Borohydride and Iodine):

Preparation: To a stirred solution of L-methionine (1 equivalent) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (2-3



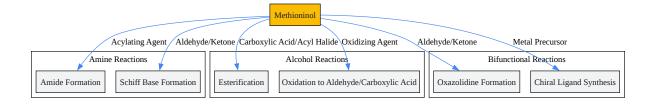
equivalents) portion-wise.

- Addition of Iodine: After the addition of sodium borohydride is complete, add a solution of iodine (1-1.5 equivalents) in dry THF dropwise to the reaction mixture at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: After completion of the reaction, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow addition of methanol, followed by water.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Add
 an aqueous solution of sodium hydroxide to adjust the pH to >12. Extract the aqueous layer
 with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure L-Methioninol.

Common Chemical Reactions of L-Methioninol

L-**Methioninol** can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Logical Relationship of Reactions:



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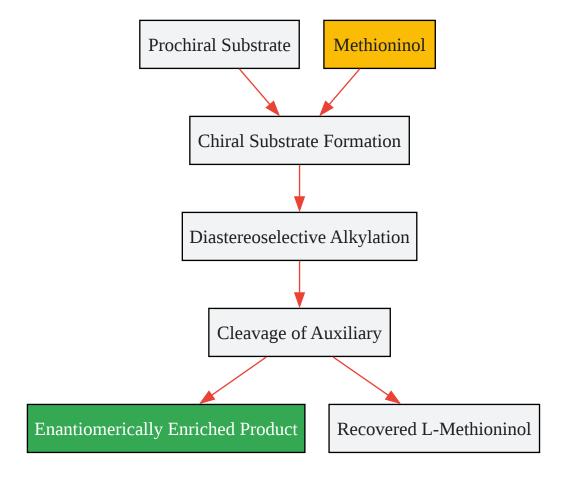


Figure 2: Key Chemical Reactions of L-Methioninol.

Applications in Research and Drug Development Chiral Auxiliary in Asymmetric Synthesis

L-**Methioninol** is a valuable chiral auxiliary, a molecule that can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Experimental Workflow for Asymmetric Alkylation:



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Figure 3: Workflow for Asymmetric Alkylation using L-Methioninol.

Precursor for Biologically Active Molecules



The structural features of L-**Methioninol** make it an attractive starting material for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce a specific stereochemistry is particularly valuable in drug design, where enantiomeric purity is often critical for therapeutic efficacy and safety.

Safety and Handling

L-**Methioninol** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

L-Methioninol is a valuable and versatile chiral building block with significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental guidance. As research in asymmetric synthesis and drug discovery continues to evolve, the applications of L-Methioninol are expected to expand, further solidifying its importance in the scientific community.

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References

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